5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid
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Overview
Description
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid is a fluorinated aromatic compound that features a thiophene ring substituted with a pentafluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones under acidic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pentafluorobenzene reacts with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its electron-withdrawing fluorine atoms.
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid largely depends on its application. In materials science, its electron-withdrawing fluorine atoms enhance the conductivity of polymers. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzoic acid: Similar in structure but lacks the thiophene ring.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a phenylacetic acid moiety instead of a thiophene ring.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid is unique due to the presence of both a thiophene ring and a pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other fluorinated aromatic compounds.
Properties
Molecular Formula |
C11H3F5O2S |
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Molecular Weight |
294.20 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H3F5O2S/c12-6-5(3-1-2-4(19-3)11(17)18)7(13)9(15)10(16)8(6)14/h1-2H,(H,17,18) |
InChI Key |
QCXJNFUNWZLUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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